molecular formula C11H9NO3S B10879485 S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate

S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate

Cat. No.: B10879485
M. Wt: 235.26 g/mol
InChI Key: DDKCJDXDBQCZID-UHFFFAOYSA-N
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Description

(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL ETHANETHIOATE is a chemical compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a phthalimide moiety and an ethanethioate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL ETHANETHIOATE typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with ethanethiol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL ETHANETHIOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium hydride or organolithium reagents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce ethyl derivatives .

Scientific Research Applications

(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL ETHANETHIOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL ETHANETHIOATE involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The ethanethioate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL ETHANETHIOATE is unique due to its specific combination of the phthalimide and ethanethioate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

S-[(1,3-dioxoisoindol-2-yl)methyl] ethanethioate

InChI

InChI=1S/C11H9NO3S/c1-7(13)16-6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5H,6H2,1H3

InChI Key

DDKCJDXDBQCZID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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